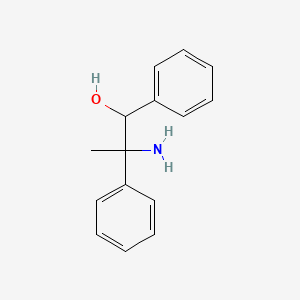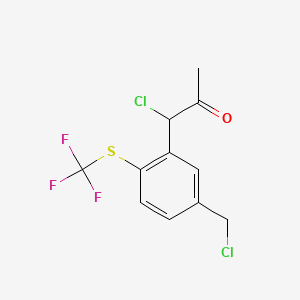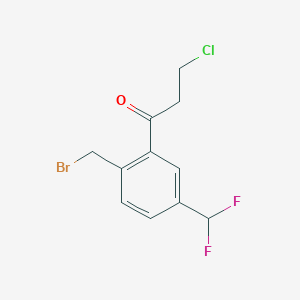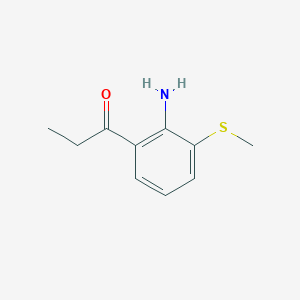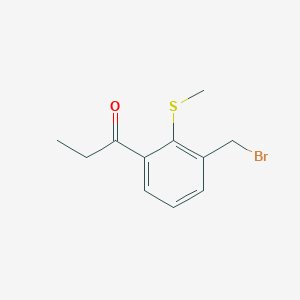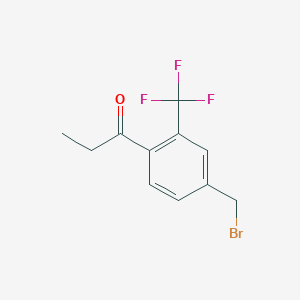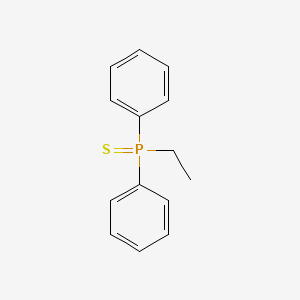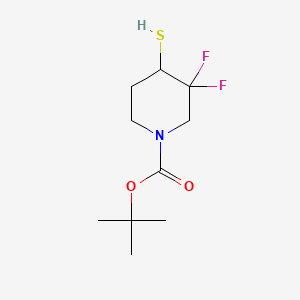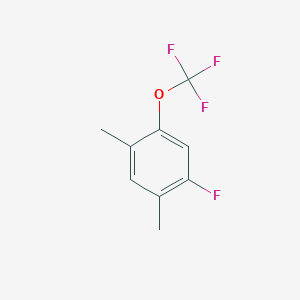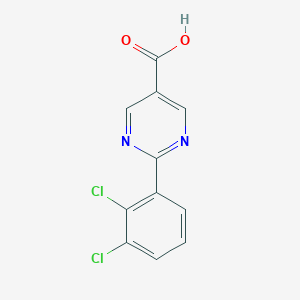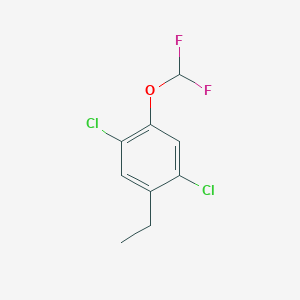
1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O It is a derivative of benzene, featuring a bromopropyl group, a fluorine atom, and a trifluoromethoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-(trifluoromethoxy)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Substitution Reaction: The bromopropyl group is introduced to the benzene ring through a nucleophilic substitution reaction, where the bromine atom in 1,3-dibromopropane is replaced by the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functional groups being introduced or modified.
科学研究应用
1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as a reactive site for further chemical modifications, while the fluorine and trifluoromethoxy groups can influence the compound’s electronic properties and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific context and application.
相似化合物的比较
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(3-Bromopropyl)-1-fluoro-4-(trifluoromethoxy)benzene: Similar but with different positions of the fluorine and trifluoromethoxy groups.
1-Bromo-3-phenylpropane: Lacks the fluorine and trifluoromethoxy groups, making it less reactive in certain contexts.
Uniqueness
1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the combination of its bromopropyl, fluorine, and trifluoromethoxy groups. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H9BrF4O |
|---|---|
分子量 |
301.07 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF4O/c11-5-1-2-7-3-4-8(6-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI 键 |
DPTFTSWOZWCIKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


